molecular formula C24H23N3O4 B10757415 3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide

3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide

Cat. No.: B10757415
M. Wt: 417.5 g/mol
InChI Key: DOPFUKKMSDUVTQ-UHFFFAOYSA-N
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Description

3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with multiple functional groups, including a hydroxycarbamoyl group and a methylbenzoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxycarbamoyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxycarbamoyl group may yield a corresponding carboxylic acid, while reduction of nitro groups would produce amines.

Scientific Research Applications

3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell growth or signaling.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide
  • 3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-4-[(4-methylbenzoyl)amino]benzamide

Uniqueness

3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C24H23N3O4/c1-15-4-6-17(7-5-15)22(28)25-21-13-19(12-20(14-21)24(30)27(2)3)16-8-10-18(11-9-16)23(29)26-31/h4-14,31H,1-3H3,(H,25,28)(H,26,29)

InChI Key

DOPFUKKMSDUVTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)N(C)C)C3=CC=C(C=C3)C(=O)NO

Origin of Product

United States

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